Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,4-dihydroxy-
Description
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,4-dihydroxy- (hereafter referred to as Compound A) is a heterocyclic benzamide derivative featuring a substituted pyrimidinyl core. Its molecular formula is inferred as $ \text{C}{14}\text{H}{15}\text{N}4\text{O}4 $ (molecular weight: 274.28 g/mol) based on structural analysis . The compound comprises:
- A benzamide moiety with 3,4-dihydroxy substituents on the aromatic ring.
- A 6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenylpyrimidinyl group.
Properties
CAS No. |
176379-18-3 |
|---|---|
Molecular Formula |
C18H16N4O5 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)-3,4-dihydroxybenzamide |
InChI |
InChI=1S/C18H16N4O5/c1-21-17(26)14(20-16(25)10-7-8-12(23)13(24)9-10)15(19)22(18(21)27)11-5-3-2-4-6-11/h2-9,23-24H,19H2,1H3,(H,20,25) |
InChI Key |
BIUTUYYUSCGNIR-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)N)NC(=O)C3=CC(=C(C=C3)O)O |
Canonical SMILES |
CN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)N)NC(=O)C3=CC(=C(C=C3)O)O |
Synonyms |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,4-dihydroxy- |
Origin of Product |
United States |
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound "Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,4-dihydroxy-" is particularly interesting due to its potential therapeutic applications. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's structure consists of a benzamide core with a pyrimidine moiety that contributes to its biological properties. The presence of hydroxyl groups enhances its solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzamide derivatives. For example, compounds derived from pyrimidines have shown significant inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12 | SiHa | 0.03 ± 0.0076 |
| 13 | A549 | 0.01 ± 0.0054 |
| 14 | MCF-7 | 0.12 ± 0.055 |
| 15 | Colo-205 | 0.34 ± 0.033 |
These compounds act as dual inhibitors of histone deacetylase (HDAC) and epidermal growth factor receptor (EGFR), demonstrating their potential as anticancer agents .
The mechanism by which benzamide derivatives exert their anticancer effects involves the induction of apoptosis in cancer cells by activating caspases. For instance, a study found that certain derivatives significantly activated caspase-3/7 in HepG2 and Huh-7 cell lines, indicating a robust apoptotic response .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of benzamide derivatives. Research indicates that some compounds can protect cortical neurons from oxidative stress-induced cell death. However, it was noted that benzamide-based HDAC inhibitors did not provide neuroprotection compared to other classes of inhibitors . This highlights the need for further investigation into the neuroprotective mechanisms of specific benzamide derivatives.
Antimicrobial Activity
Benzamides have also been studied for their antimicrobial properties. A recent investigation into benzodioxane-benzamides revealed their effectiveness as FtsZ inhibitors in bacterial cell division. For example, PC190723 was shown to inhibit Staphylococcus aureus with a minimal inhibitory concentration (MIC) of 1 μg/mL . This suggests that benzamide derivatives could be promising candidates for developing new antibiotics.
Case Studies and Research Findings
Several case studies illustrate the biological activity of benzamide derivatives:
- Anticancer Study : A series of novel pyrimidine derivatives were synthesized and tested against various cancer cell lines. The most promising compounds triggered apoptosis by activating caspases .
- Neuroprotection : A comparative study on different classes of HDAC inhibitors showed that while some provided neuroprotection against oxidative stress, benzamide-based inhibitors did not exhibit similar protective effects .
- Antimicrobial Efficacy : In vitro studies demonstrated that specific benzamide derivatives effectively inhibited bacterial growth by disrupting FtsZ polymerization .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of benzamide derivatives as anticancer agents. For instance, compounds that incorporate pyrimidine structures have shown promise in targeting specific cancer pathways. Research indicates that benzamide derivatives can inhibit key enzymes involved in cancer cell proliferation and survival. A notable example includes the development of 4-chloro-benzamide derivatives that act as RET kinase inhibitors. These compounds demonstrated moderate to high potency in inhibiting cell proliferation driven by RET wildtype and mutations .
Antimicrobial Activity
Benzamide derivatives have also been investigated for their antimicrobial properties. The incorporation of pyrimidine moieties into benzamide structures has led to the synthesis of new antibiotic candidates. For example, a recent study focused on developing a broad-spectrum antibiotic by appending a pyrimidine ring to existing antibiotic frameworks such as Linezolid. This modification aimed to enhance the compound's ability to combat resistant bacterial strains . The findings suggest that these benzamide-based compounds can effectively target bacterial DNA gyrase, a critical enzyme for bacterial replication and transcription .
Neurological Disorders
In the context of neurological disorders, benzamide derivatives have been explored for their potential neuroprotective effects. Some studies suggest that these compounds may modulate neurotransmitter systems or exhibit anti-inflammatory properties that could benefit conditions like Alzheimer's disease or multiple sclerosis. The specific mechanisms remain an area of active research but indicate a promising avenue for therapeutic development .
Synthesis and Methodology
The synthesis of benzamide derivatives often involves multi-step reactions that allow for the incorporation of various functional groups to enhance biological activity. For instance, one efficient method developed utilizes phenyl isocyanate in a sequential nucleophilic addition process to create secondary amides from N-(2-aminophenyl)benzamides . This approach emphasizes atom economy and practicality, making it suitable for large-scale synthesis in pharmaceutical applications.
Case Study 1: RET Kinase Inhibitors
A series of novel 4-chloro-benzamides were designed and synthesized as RET kinase inhibitors for cancer therapy. These compounds were evaluated through ELISA-based kinase assays, demonstrating significant inhibition of RET kinase activity at both molecular and cellular levels . The lead compound showed promise for further investigation due to its ability to inhibit cell proliferation driven by both wildtype and mutated forms of RET.
Case Study 2: Antibiotic Development
The Yang research group developed a pyrimidine-linked antibiotic candidate with enhanced antibacterial properties against resistant strains such as MRSA and VRE. The compound exhibited minimum biofilm inhibitory concentrations ranging from 0.5–4 μg/mL against several bacterial strains, indicating its potential as a next-generation antibiotic .
Comparison with Similar Compounds
Key Properties :
- Stability: Limited stability data are reported; however, the presence of electron-rich dihydroxy groups may enhance hydrogen bonding and polar solubility .
Comparison with Structural Analogs
The following benzamide derivatives share structural similarities with Compound A , differing in substituents and physicochemical properties.
Trifluoromethyl-Substituted Derivative
- Name: Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-4-(trifluoromethyl)- (CAS: 149981-35-1)
- Molecular Formula : $ \text{C}{14}\text{H}{13}\text{F}3\text{N}4\text{O}_3 $
- Molecular Weight : 342.27 g/mol .
- Key Differences :
- Substituent : A trifluoromethyl (-CF$_3$) group at position 4 of the benzamide ring replaces the dihydroxy groups.
- Physicochemical Properties :
- Higher lipophilicity ($ \text{LogP} = 1.59 $) compared to Compound A due to the -CF$_3$ group .
- Reduced hydrogen-bond donor capacity (3 vs. 2 in Compound A). Applications: Not explicitly stated, but trifluoromethyl groups are often used to enhance metabolic stability in drug design.
tert-Butyl and Hydroxy-Substituted Derivative
- Name: Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-3,5-bis(1,1-dimethylethyl)-4-hydroxy-
- Molecular Formula : $ \text{C}{23}\text{H}{34}\text{N}4\text{O}3 $
- Molecular Weight : 402.5 g/mol .
- Key Differences :
- Substituents : 3,5-di-tert-butyl and 4-hydroxy groups on the benzamide ring.
- Physicochemical Properties :
- Increased steric bulk and lipophilicity ($ \text{LogP} = 4 $) due to tert-butyl groups .
- Lower polar surface area (116 Ų) compared to Compound A (higher polarity from dihydroxy groups). Applications: Potential use in hydrophobic environments or as an antioxidant due to the phenolic -OH group.
Methoxyphenyl Derivative
- Name: Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-bis(1,1-dimethylethyl)-4-hydroxy- (CAS: 176378-81-7)
- Molecular Formula : $ \text{C}{27}\text{H}{34}\text{N}4\text{O}5 $
- Molecular Weight : 494.58 g/mol .
- Key Differences :
- Substituents : A 4-methoxyphenyl group replaces the phenyl ring at position 1 of the pyrimidinyl core.
- Physicochemical Properties :
- Higher molecular weight and complexity (Complexity score: 708) .
Comparative Data Table
Q & A
(Basic) What are the recommended synthetic routes for preparing this benzamide-pyrimidine hybrid compound?
Methodological Answer:
The synthesis of this compound involves sequential functionalization of the pyrimidine core followed by benzamide coupling. Key steps include:
- Pyrimidine Ring Formation: Cyclocondensation of substituted urea or thiourea derivatives with β-keto esters under acidic conditions (e.g., HCl/EtOH reflux) to generate the 2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine scaffold .
- Amine Functionalization: Introduction of the 6-amino group via nitration followed by reduction, as seen in analogous pyrimidine derivatives .
- Benzamide Coupling: Use of activating agents like DIPEA in acetonitrile or dichloromethane to couple 3,4-dihydroxybenzoyl chloride to the pyrimidine amine .
Critical Parameters:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) improve coupling efficiency .
- Temperature: Mild heating (50–60°C) prevents decomposition of heat-sensitive intermediates .
(Basic) How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
A multi-technique approach is essential:
- Spectroscopy:
- Chromatography:
- Thermal Analysis:
(Advanced) How can low yields in the benzamide coupling step be addressed?
Methodological Answer:
Low yields often stem from poor nucleophilicity of the pyrimidine amine or steric hindrance. Strategies include:
- Activation Reagents: Use HATU or EDC/HOBt to enhance coupling efficiency .
- Solvent Optimization: Switch to DMF for better solubility of polar intermediates .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 100°C vs. 24 hrs conventional) .
Data-Driven Example:
In analogous syntheses, replacing DCM with DMF increased yields from 45% to 72% .
(Advanced) What safety protocols mitigate mutagenicity risks during synthesis?
Methodological Answer:
While the compound itself has not been tested, structurally related anomeric amides show mutagenicity. Mitigation strategies include:
- Ames Testing: Pre-synthesize intermediates (e.g., nitro precursors) and screen using Salmonella typhimurium TA100 strain .
- Engineering Controls: Use fume hoods with >100 ft/min face velocity when handling powdered intermediates .
- PPE: Double-glove with nitrile gloves and wear Tyvek suits during scale-up .
Note: Mutagenicity data for similar compounds (e.g., benzyl chloride analogs) suggest moderate risk, requiring Tier 2 hazard classification .
(Advanced) How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
Focus on modifying substituents and analyzing bioactivity:
- Pyrimidine Modifications:
- Benzamide Variations:
Example SAR Table:
| Derivative | Modification | Bioactivity (IC50, µM) |
|---|---|---|
| Parent | None | 10.2 ± 1.3 |
| Methylated | 3,4-OCH3 | >100 (Loss of activity) |
| Propyl | 3-CH2CH2CH3 | 8.7 ± 0.9 |
(Advanced) How to resolve contradictions in spectral data across research groups?
Methodological Answer:
Discrepancies often arise from tautomerism or solvent effects. Steps include:
- Tautomer Identification: Use 2D NMR (HSQC, HMBC) to distinguish enol-keto forms in the pyrimidine ring .
- Standardized Solvents: Report NMR data in DMSO-d6 (common for polar intermediates) to enable cross-study comparisons .
- Crystallography: Obtain single-crystal X-ray structures to confirm regiochemistry .
Case Study: A 2020 study resolved conflicting 13C NMR signals for a similar compound by confirming a 6-endo tautomer via X-ray .
(Advanced) What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
Prioritize target-based assays aligned with structural analogs:
- Kinase Inhibition: Screen against CDK2 or EGFR (common pyrimidine targets) using fluorescence polarization .
- Antioxidant Activity: Measure radical scavenging (DPPH assay) due to catechol-like dihydroxy groups .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with EC50 calculations .
Controls: Include reference compounds (e.g., doxorubicin for cytotoxicity; ascorbic acid for antioxidant assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
